Cas no 1070977-94-4 (Methyl 2-amino-3-chloro-5-iodobenzoate)
Methyl 2-amino-3-chloro-5-iodobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-amino-3-chloro-5-iodobenzoate
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- Inchi: 1S/C8H7ClINO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3
- InChI Key: ILDAJGVKPFOKBT-UHFFFAOYSA-N
- SMILES: COC(C1C(N)=C(Cl)C=C(I)C=1)=O
Methyl 2-amino-3-chloro-5-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR61619-250mg |
Methyl 2-amino-3-chloro-5-iodobenzoate |
1070977-94-4 | 95% | 250mg |
£95.00 | 2024-05-23 | |
| Apollo Scientific | OR61619-1g |
Methyl 2-amino-3-chloro-5-iodobenzoate |
1070977-94-4 | 95% | 1g |
£255.00 | 2024-05-23 | |
| Apollo Scientific | OR61619-5g |
Methyl 2-amino-3-chloro-5-iodobenzoate |
1070977-94-4 | 95% | 5g |
£860.00 | 2024-05-23 | |
| abcr | AB598071-250mg |
Methyl 2-amino-3-chloro-5-iodobenzoate; . |
1070977-94-4 | 250mg |
€209.10 | 2024-07-19 | ||
| abcr | AB598071-1g |
Methyl 2-amino-3-chloro-5-iodobenzoate; . |
1070977-94-4 | 1g |
€493.90 | 2024-07-19 | ||
| abcr | AB598071-5g |
Methyl 2-amino-3-chloro-5-iodobenzoate; . |
1070977-94-4 | 5g |
€1570.80 | 2024-07-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580437-250mg |
Methyl 2-amino-3-chloro-5-iodobenzoate |
1070977-94-4 | 98% | 250mg |
¥1327.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580437-1g |
Methyl 2-amino-3-chloro-5-iodobenzoate |
1070977-94-4 | 98% | 1g |
¥4155.00 | 2024-08-09 |
Methyl 2-amino-3-chloro-5-iodobenzoate Suppliers
Methyl 2-amino-3-chloro-5-iodobenzoate Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Methyl 2-amino-3-chloro-5-iodobenzoate
Recent Advances in the Application of Methyl 2-amino-3-chloro-5-iodobenzoate (CAS: 1070977-94-4) in Chemical Biology and Pharmaceutical Research
Methyl 2-amino-3-chloro-5-iodobenzoate (CAS: 1070977-94-4) is a halogenated benzoate derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, anticancer agents, and antimicrobial compounds. The unique combination of amino, chloro, and iodo substituents on the benzoate scaffold provides multiple sites for further functionalization, making it a valuable building block in medicinal chemistry.
Recent studies have focused on the optimization of synthetic routes for Methyl 2-amino-3-chloro-5-iodobenzoate to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel palladium-catalyzed cross-coupling approach that significantly enhances the efficiency of its synthesis. This method not only reduces the number of steps but also minimizes the formation of byproducts, which is crucial for large-scale pharmaceutical production. The improved synthetic accessibility has facilitated broader exploration of its applications in drug discovery.
In the realm of anticancer research, Methyl 2-amino-3-chloro-5-iodobenzoate has shown promise as a precursor for the development of targeted therapies. A recent study published in Bioorganic & Medicinal Chemistry Letters demonstrated its utility in the synthesis of novel tyrosine kinase inhibitors. The researchers utilized the iodo substituent for selective Sonogashira coupling reactions, creating a series of compounds with potent activity against non-small cell lung cancer cell lines. These findings highlight the compound's potential in addressing the growing need for more effective cancer treatments.
The antimicrobial properties of derivatives synthesized from Methyl 2-amino-3-chloro-5-iodobenzoate have also been investigated. A 2024 study in the European Journal of Medicinal Chemistry reported that structural modifications at the amino and ester functional groups yielded compounds with significant activity against drug-resistant bacterial strains. Particularly noteworthy was the enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in combating antibiotic resistance.
From a chemical biology perspective, researchers have exploited the unique reactivity profile of Methyl 2-amino-3-chloro-5-iodobenzoate for protein labeling and bioconjugation applications. The iodo substituent allows for efficient radioiodination, making it valuable for developing molecular probes in imaging studies. Recent work published in Chemical Communications detailed its use in creating PET (positron emission tomography) tracers for studying enzyme activity in vivo.
Looking forward, the versatility of Methyl 2-amino-3-chloro-5-iodobenzoate continues to inspire innovative applications across multiple research areas. Current investigations are exploring its potential in PROTAC (proteolysis targeting chimera) technology and covalent inhibitor design. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound is poised to play an increasingly important role in the development of next-generation therapeutics and chemical tools.
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